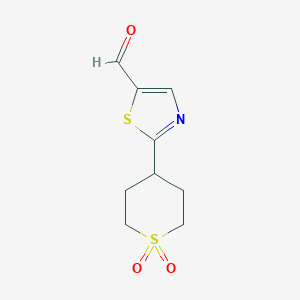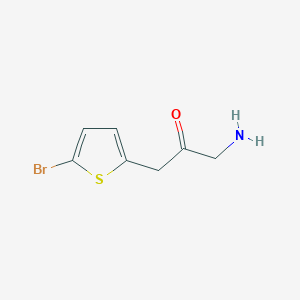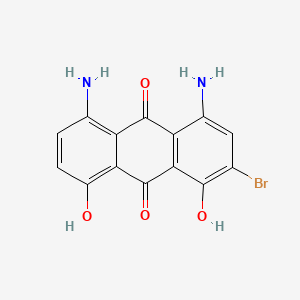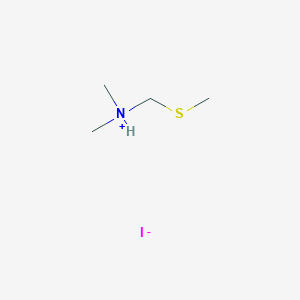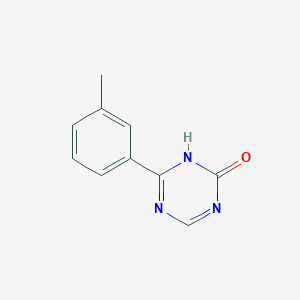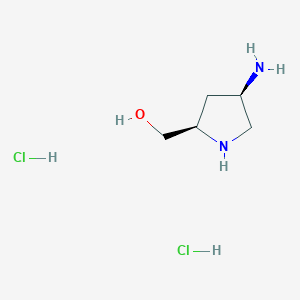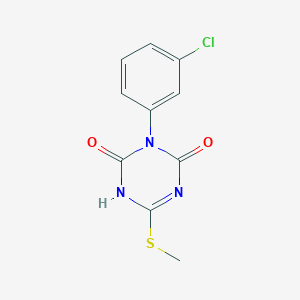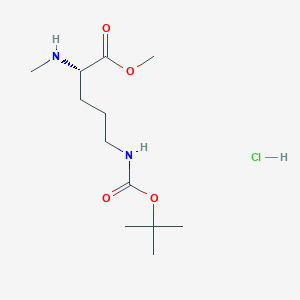
N-Me-Orn(Boc)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-Ornithine (tert-Butyloxycarbonyl)-Methoxy Ester Hydrochloride, commonly referred to as N-Me-Orn(Boc)-OMe.HCl, is a derivative of the amino acid ornithine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butyloxycarbonyl (Boc) group and the methoxy ester (OMe) group makes it a valuable intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Orn(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the methylation of the amino group, followed by the introduction of the Boc protective group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methoxy ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-Me-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Deprotected ornithine derivatives.
Applications De Recherche Scientifique
N-Me-Orn(Boc)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Me-Orn(Boc)-OMe.HCl is primarily related to its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methoxy ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-N-Me-Orn(Boc)-OH: Another derivative of ornithine with a different protective group.
Boc-N-Me-Orn(Fmoc)-OH: Similar compound with the Fmoc protective group.
Fmoc-N-Me-Orn(Me,Boc)-OH: A variant with both Fmoc and Boc protective groups.
Uniqueness
N-Me-Orn(Boc)-OMe.HCl is unique due to its combination of Boc and methoxy ester protective groups, which provide stability and versatility in peptide synthesis. This combination allows for selective deprotection and efficient synthesis of complex peptides.
Propriétés
Formule moléculaire |
C12H25ClN2O4 |
|---|---|
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |
Clé InChI |
CYJPBNPWHLQXKO-FVGYRXGTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


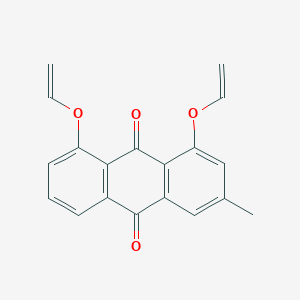
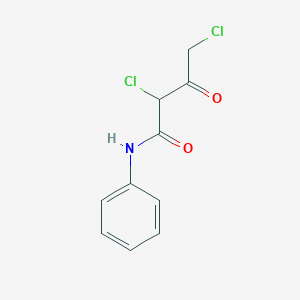
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
